(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Description
(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14FNO4S2 and its molecular weight is 379.42. The purity is usually 95%.
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Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone , with the molecular formula C17H14FNO4S2 and a molecular weight of approximately 379.42 g/mol, is a synthetic organic molecule characterized by its unique structural features, including a benzo[b]thiophene moiety, an azetidine ring, and a furan-2-ylmethylsulfonyl group. This combination of elements suggests potential pharmacological applications, particularly in the fields of anti-inflammatory, analgesic, and anticancer therapies.
Structural Characteristics
The structural complexity of this compound is significant for its biological activity. The presence of the fluorine atom in the benzo[b]thiophene ring enhances electronic properties, potentially influencing interactions with biological targets. The sulfonyl group attached to the azetidine ring is known to improve solubility and bioavailability, making it a compound of interest in medicinal chemistry.
The biological activity of this compound has been predicted through various computational methods, which suggest that it may interact with multiple biological pathways. Its unique structure allows it to engage with diverse biological targets, potentially leading to various therapeutic effects.
Potential Mechanisms:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Analgesic Effects : It may modulate pain pathways through interaction with receptors associated with pain perception.
- Anticancer Properties : The compound could induce apoptosis in cancer cells or inhibit tumor growth by targeting specific oncogenic pathways.
Biological Activity Overview
The biological activities associated with this compound include:
Activity Type | Description |
---|---|
Anti-inflammatory | Inhibition of inflammatory cytokines and mediators |
Analgesic | Modulation of pain pathways |
Anticancer | Induction of apoptosis and inhibition of tumor growth |
Case Studies and Research Findings
Research on compounds similar to this compound indicates promising biological activities:
-
Anti-inflammatory Studies :
- A study indicated that derivatives containing thiophene rings exhibit significant inhibition of inflammatory markers in vitro, suggesting similar potential for this compound.
-
Analgesic Effects :
- Research has shown that compounds with azetidine structures can effectively reduce pain responses in animal models, implying that this compound may have comparable effects.
-
Anticancer Activity :
- Computational predictions suggest that similar compounds can interact with cancer cell signaling pathways, leading to reduced proliferation rates.
Comparative Analysis
Several compounds share structural features with this compound, allowing for comparative insights into their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoroindole | Indole core with fluorine | Anticancer properties |
Benzothiazole derivatives | Benzothiazole ring | Antimicrobial activity |
Pyrrolidine derivatives | Pyrrolidine ring with varied substituents | Analgesic effects |
5-Fluorobenzothiophene | Fluorinated benzothiophene | Anticancer activity |
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c18-12-3-4-15-11(6-12)7-16(24-15)17(20)19-8-14(9-19)25(21,22)10-13-2-1-5-23-13/h1-7,14H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVWGVHDHFUZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.